4-bromo-3-methylbut-1-ene
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Overview
Description
4-Bromo-3-methylbut-1-ene is an organic compound with the molecular formula C5H9Br and a molecular weight of 149.03 g/mol . It is a colorless liquid that is used in various chemical reactions and industrial applications. The structure of this compound consists of a bromine atom attached to a carbon chain with a double bond between the first and second carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-methylbut-1-ene can be synthesized through several methods. One common method involves the bromination of 3-methylbut-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at a temperature of around 80°C .
Industrial Production Methods
In industrial settings, this compound can be produced through the addition of hydrogen bromide to isoprene. This process involves the use of a catalyst such as aluminum bromide to facilitate the reaction. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and sodium alkoxides. These reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are used to promote elimination reactions. These reactions are often carried out in non-polar solvents like hexane or toluene.
Addition Reactions: Reagents such as bromine, hydrogen bromide, and sulfuric acid are used for addition reactions.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, and ethers.
Elimination Reactions: Products include alkenes such as 3-methylbut-1-ene.
Addition Reactions: Products include dibromo compounds and bromoalkanes.
Scientific Research Applications
4-Bromo-3-methylbut-1-ene is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 4-bromo-3-methylbut-1-ene depends on the type of reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene through an E2 mechanism. In addition reactions, the double bond reacts with electrophiles to form addition products .
Comparison with Similar Compounds
4-Bromo-3-methylbut-1-ene can be compared with other similar compounds such as:
3-Bromo-2-methylpropene: This compound has a similar structure but with the bromine atom attached to a different carbon atom.
4-Chloro-3-methylbut-1-ene: This compound has a chlorine atom instead of a bromine atom.
3-Methylbut-1-ene: This compound lacks the bromine atom and has only a double bond.
The uniqueness of this compound lies in its specific reactivity due to the presence of both a bromine atom and a double bond, which allows it to participate in a wide range of chemical reactions.
Properties
IUPAC Name |
4-bromo-3-methylbut-1-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-5(2)4-6/h3,5H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUREIGPQBHMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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